cis-1,2-Cyclohexanediol

Catalog No.
S563927
CAS No.
1792-81-0
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2-Cyclohexanediol

CAS Number

1792-81-0

Product Name

cis-1,2-Cyclohexanediol

IUPAC Name

(1R,2S)-cyclohexane-1,2-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+

InChI Key

PFURGBBHAOXLIO-OLQVQODUSA-N

SMILES

C1CCC(C(C1)O)O

Synonyms

1,2-cyclohexanediol, 1,2-cyclohexanediol, (cis)-isomer, 1,2-cyclohexanediol, (trans)-isomer, cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol

Canonical SMILES

C1CCC(C(C1)O)O

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)O)O

Organic Synthesis:

cis-1,2-Cyclohexanediol is a valuable intermediate in organic synthesis due to its ability to be readily converted into various functional groups.

  • Asymmetric Synthesis: Its chiral structure makes it useful in asymmetric synthesis, allowing the creation of enantiopure compounds by reacting it with chiral catalysts or reagents []. This is particularly important in the development of pharmaceuticals and other biologically active molecules.
  • Preparation of Cyclic Ethers and Esters: It can be converted into cyclic ethers and esters through reactions with various dehydrating agents, opening up possibilities for creating diverse cyclic compounds with specific functionalities [].

Analytical Chemistry:

cis-1,2-Cyclohexanediol finds application in analytical chemistry due to its unique properties:

  • Chiral Recognition: Its chirality allows it to be used as a chiral stationary phase in chromatography, enabling the separation of enantiomers based on their different interactions with the stationary phase.
  • Formation of Derivatives: It can react with various functional groups to form derivatives with distinct properties, facilitating the identification and characterization of unknown compounds through techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy [].

Material Science:

The potential of cis-1,2-cyclohexanediol in material science is being explored due to its interesting physical and chemical characteristics:

  • Polymer Precursor: It can be used as a starting material for the synthesis of polyesters, a class of polymers with diverse applications in packaging, textiles, and biomaterials [].
  • Flame Retardant Properties: Its diol functionality may contribute to flame retardant properties, making it a potential candidate for the development of flame-resistant materials [].

Biological Studies:

Research suggests that cis-1,2-cyclohexanediol may have potential applications in biological studies:

  • Xenobiotic Metabolite: It has been identified as a metabolite of certain xenobiotics (foreign chemicals) in the human body, suggesting its potential role in detoxification processes []. However, further research is needed to understand its specific biological functions.

cis-1,2-Cyclohexanediol is an organic compound characterized by its molecular formula C6H12O2C_6H_{12}O_2 and a molecular weight of 116.16 g/mol. It features a cyclohexane ring with hydroxyl groups at the first and second positions in a cis configuration, leading to unique stereochemical properties. The compound appears as white to light beige crystalline flakes or powder and has a melting point ranging from 97 to 101 °C, with a boiling point of 116 °C at reduced pressure . Its solubility is slightly limited in water but readily soluble in methanol .

  • cis-CHD is generally considered a low-hazard compound [].
  • However, as with most chemicals, it's advisable to follow safe laboratory practices when handling it, including wearing gloves and working in a well-ventilated area.

cis-1,2-Cyclohexanediol can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form dicarbonyl compounds using oxidizing agents such as phosphorus trioxide bismuth carbonate, yielding high conversion rates .
  • Dehydrogenation: It can be dehydrogenated to produce α-hydroxy cyclohexanone, which is a precursor for further chemical synthesis .
  • Hydrogenation: The hydrogenation of catechol can also yield cis-1,2-cyclohexanediol, demonstrating its role in synthetic pathways involving aromatic compounds .

Research indicates that cis-1,2-cyclohexanediol exhibits biological activity, particularly in enzymatic oxidation processes. For instance, it can be oxidized by the bacterium Gluconobacter oxydans, which may have implications for biotechnological applications . Its structural properties also suggest potential interactions with biological systems, although specific pharmacological effects remain under investigation.

Several methods exist for synthesizing cis-1,2-cyclohexanediol:

  • Dihydroxylation of Cyclohexene: This method involves the catalytic dihydroxylation of cyclohexene using osmium tetroxide as a catalyst in a reaction medium containing N-methylmorpholine-N-oxide and acetone. The process yields high purity and good yields of cis-1,2-cyclohexanediol .
  • Hydrogenation of Catechol: Another synthetic route involves the hydrogenation of catechol under specific conditions to yield cis-1,2-cyclohexanediol .
  • Direct Epoxidation and Hydrolysis: Alternative green synthesis routes have been explored that involve direct epoxidation followed by hydrolysis, providing environmentally friendly options for producing this compound .

cis-1,2-Cyclohexanediol finds applications across various fields:

  • Chemical Synthesis: It serves as a reagent in the synthesis of boronic esters used for preparing supramolecular structures like icosahedral supramolecules .
  • Catalysis: The compound is utilized in catalytic processes involving oxidation and hydrogen transfer reactions .
  • Biotechnology: Its enzymatic oxidation properties make it a candidate for applications in biocatalysis and metabolic engineering.

Studies on the interactions of cis-1,2-cyclohexanediol with various catalysts and biological systems have shown its potential as both a substrate and product in enzymatic reactions. The compound's stereochemistry influences its reactivity and interaction with enzymes, which is critical for designing effective biocatalytic processes .

cis-1,2-Cyclohexanediol shares structural similarities with several other diols and cyclic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
trans-1,2-CyclohexanediolC6H12O2Different stereochemistry affects physical properties and reactivity.
Cyclohexane-1,2-diolC6H12O2General term; does not specify stereochemistry; broader category.
Catechol (1,2-dihydroxybenzene)C6H6O2Aromatic structure; significant differences in reactivity and applications.
1,3-CyclohexanediolC6H12O2Different positioning of hydroxyl groups leading to distinct properties.

cis-1,2-Cyclohexanediol's unique cis configuration imparts distinct physical and chemical properties that differentiate it from its isomers and related compounds. Its role in synthetic organic chemistry and potential biological applications underscore its significance within this class of compounds.

XLogP3

0.2

Wikipedia

Cis-cyclohexane-1,2-diol

Dates

Last modified: 08-15-2023

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